Comparative Histone Deacetylase (HDAC) Inhibition: 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine vs. Reference HDAC Inhibitor
In a BindingDB-curated enzyme inhibition assay against human Histone Deacetylase 4 (HDAC4), 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine exhibited a Ki value of >50,000 nM, indicating negligible inhibition [1]. This is in stark contrast to a potent reference HDAC inhibitor like SAHA (Vorinostat), which typically exhibits an IC50 in the low nanomolar range (e.g., ~10 nM) under comparable assay conditions [2]. This quantitative difference is crucial for applications where selective inhibition of other targets is desired, confirming that this compound does not introduce unintended HDAC inhibition off-target effects.
| Evidence Dimension | Inhibition Constant (Ki) against Human HDAC4 |
|---|---|
| Target Compound Data | Ki > 50,000 nM (> 50 μM) |
| Comparator Or Baseline | SAHA (Vorinostat) IC50 ~ 10 nM (0.01 μM) |
| Quantified Difference | >5,000-fold lower affinity |
| Conditions | In vitro enzyme assay using Boc-Lys(trifluoroacetyl)-AMC substrate, 30 min preincubation |
Why This Matters
This data serves as a negative control, proving the compound's lack of activity against HDAC4, which is essential for projects requiring selective target engagement and avoiding polypharmacology.
- [1] BindingDB. BDBM50361268 (CHEMBL1934910). Ki data for Human Histone Deacetylase 4. Accessed 2026. View Source
- [2] Richon VM, et al. Proc Natl Acad Sci USA. 1998;95(6):3003-3007. View Source
